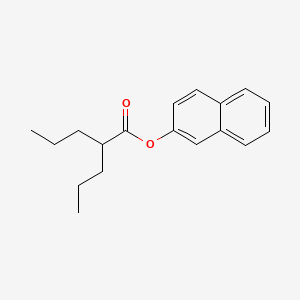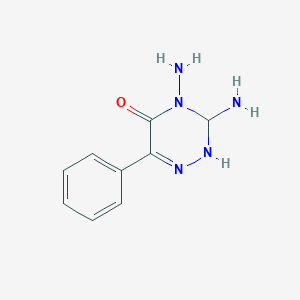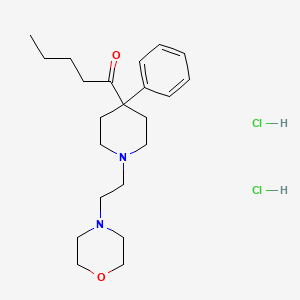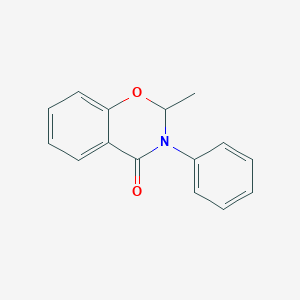
2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with acetophenone derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the benzoxazine ring.
Scientific Research Applications
2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4H-3,1-Benzothiazin-4-ones: Similar structure but contains sulfur instead of oxygen.
Indole Derivatives: Share a heterocyclic structure and have diverse biological activities.
Uniqueness
2,3-Dihydro-2-methyl-3-phenyl-4H-1,3-benzoxazin-4-one is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
20978-95-4 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-methyl-3-phenyl-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C15H13NO2/c1-11-16(12-7-3-2-4-8-12)15(17)13-9-5-6-10-14(13)18-11/h2-11H,1H3 |
InChI Key |
MCDVSIPUWBFPBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


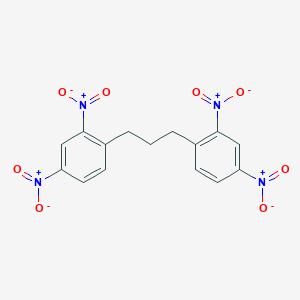

![(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14699536.png)
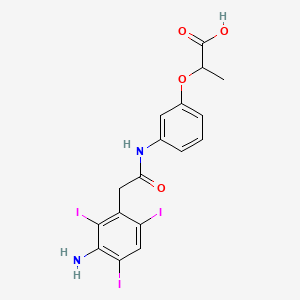
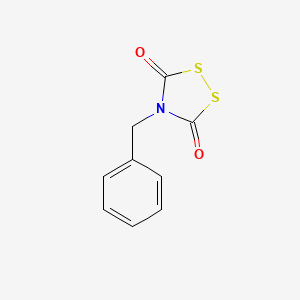

![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)


